molecular formula C20H18N2O2 B5599499 4-(4-morpholinylcarbonyl)-2-phenylquinoline CAS No. 88067-73-6

4-(4-morpholinylcarbonyl)-2-phenylquinoline

Cat. No. B5599499
CAS RN: 88067-73-6
M. Wt: 318.4 g/mol
InChI Key: DTVPHNNHIIYMME-UHFFFAOYSA-N
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Description

The compound “4-(4-morpholinylcarbonyl)-2-phenylquinoline” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The morpholinylcarbonyl group attached to the quinoline could potentially alter its properties and make it suitable for specific applications.


Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline ring (a fused benzene and pyridine ring) with a phenyl group at the 2-position and a morpholinylcarbonyl group at the 4-position .


Chemical Reactions Analysis

As for the chemical reactions, quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the morpholinylcarbonyl and phenyl groups could influence the reactivity of the quinoline ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the morpholinylcarbonyl and phenyl groups .

Scientific Research Applications

Organic Synthesis

Morpholine derivatives are widely used in organic synthesis due to their versatility as intermediates. The compound can act as a building block for the synthesis of various heterocyclic compounds. Its morpholine moiety is particularly useful in creating bioactive molecules that can interact with biological targets through hydrogen bonding and dipole interactions .

Pharmaceutical Research

In pharmaceutical research, morpholine and its derivatives exhibit a range of biological activities. They are explored for their potential as inhibitors of enzymes like monoacylglycerol lipase and fatty acid amide hydrolase, which are relevant in pain management and neurodegenerative diseases . The phenylquinoline part of the molecule could be modified to enhance its drug-like properties and optimize interaction with biological receptors.

Agricultural Chemistry

Compounds containing morpholine rings are used in agriculture as fungicides and growth regulators. The specific compound could be investigated for its efficacy in protecting crops from fungal pathogens or as a growth modulator due to its potential bioactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinoline derivatives exhibit biological activity and are used as antimalarial, antibacterial, and anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could involve studying the biological activity of this compound and its potential uses in medicinal chemistry .

properties

IUPAC Name

morpholin-4-yl-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPHNNHIIYMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352078
Record name Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-

CAS RN

88067-73-6
Record name Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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